molecular formula C25H27F3N6O3 B560299 TC-N 1752

TC-N 1752

Cat. No.: B560299
M. Wt: 516.5 g/mol
InChI Key: QLKAFHZJICDACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC-N 1752 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

TC-N 1752 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives with modified functional groups .

Scientific Research Applications

TC-N 1752 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TC-N 1752 is unique in its high potency and selectivity for the Nav1.7 sodium channel. This selectivity makes it a valuable tool for studying the role of Nav1.7 in pain signaling and for developing targeted pain therapies .

Properties

IUPAC Name

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKAFHZJICDACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?

A: While the study confirms that this compound interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of this compound actually decreases []. This suggests that K799 plays a role in the interaction between this compound and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.

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